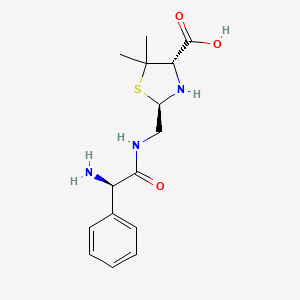

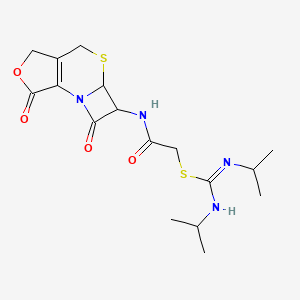

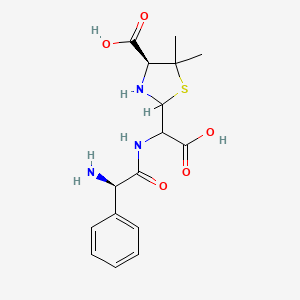

Cefathiamidine Lactone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Biodegradable Polymer Synthesis

Cefathiamidine Lactone can be utilized in the synthesis of biodegradable polymers. These polymers have significant potential due to their biodegradability in the presence of enzymes, which is crucial for medical applications such as controlled drug-release systems, resorbable surgical threads, implants, and tissue scaffolds .

Medical Drug Production

The compound’s ability to form a broad scope of derivatives makes it valuable in the pharmaceutical industry. It can be used for the production of drugs where its lactone structure may play a role in the design of molecules with specific pharmacokinetic properties .

Sustainable Material Development

In the field of sustainable materials, Cefathiamidine Lactone can contribute to the development of green solvents and fuel precursors. Its role as a platform compound in future bio-based economies is being explored, emphasizing the need for sustainable and environmentally friendly materials .

Flavor and Fragrance Industry

The volatile nature of lactones, including Cefathiamidine Lactone, makes them suitable for use as flavors and fragrances. They are widely applied in the food, cosmetics, and pharmaceutical industries to enhance aroma and taste .

Microbial Biosynthesis

There is potential for microbial biosynthesis of Cefathiamidine Lactone, which could lead to more sustainable production methods. Identifying and engineering microorganisms capable of biosynthesizing lactones from carbohydrates or renewable lipids is a key research area .

Antimicrobial Applications

Cefathiamidine Lactone may have applications in antimicrobial treatments. The structure of lactones can be designed to exhibit higher hydrogen bonding potential to specific receptors, which could be leveraged in the design of new antimicrobial agents .

Safety and Hazards

Cefathiamidine Lactone may pose certain safety hazards. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of accidental release, it is advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Mechanism of Action

Target of Action

Cefathiamidine Lactone, like other cephalosporins, primarily targets bacterial penicillin-binding proteins (PBPs) which are essential for the synthesis of the bacterial cell wall . These proteins are involved in the final stages of assembling the bacterial cell wall, and their inhibition leads to a weakened cell wall that ruptures, resulting in bacterial cell death .

Mode of Action

Cefathiamidine Lactone acts as a covalent inhibitor of PBPs. It binds to these proteins and disrupts peptidoglycan synthesis, an essential process for bacterial cell wall formation . This disruption leads to a weakened cell wall, which eventually ruptures, causing bacterial cell death .

Biochemical Pathways

As a cephalosporin, it is known to interfere with the cross-linking of peptidoglycan chains, which are a major component of the bacterial cell wall . This interference disrupts the integrity of the cell wall, leading to cell lysis and death .

Pharmacokinetics

The pharmacokinetics of Cefathiamidine Lactone in children have been studied, and it was found that body weight significantly impacts the pharmacokinetics of this drug . The study showed that the median values of estimated clearance and the volume of distribution were 0.22 (0.09–0.29) L/h/kg and 0.34 (0.24–0.41) L/kg, respectively . These findings suggest that dosing adjustments may be necessary based on the patient’s body weight .

Result of Action

The primary result of Cefathiamidine Lactone’s action is the death of bacterial cells. By inhibiting the PBPs and disrupting the synthesis of the bacterial cell wall, the structural integrity of the cell is compromised. This leads to cell lysis and the eventual death of the bacterial cell .

Action Environment

The action of Cefathiamidine Lactone can be influenced by various environmental factors. For instance, in patients with augmented renal clearance, the drug may be cleared more quickly, potentially leading to subtherapeutic antibiotic concentrations . Therefore, careful monitoring and dose adjustments may be necessary in such patients to ensure effective treatment .

properties

IUPAC Name |

[2-[(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)amino]-2-oxoethyl] N,N'-di(propan-2-yl)carbamimidothioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O4S2/c1-8(2)18-17(19-9(3)4)27-7-11(22)20-12-14(23)21-13-10(5-25-16(13)24)6-26-15(12)21/h8-9,12,15H,5-7H2,1-4H3,(H,18,19)(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKQBDIOPXYUGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=NC(C)C)SCC(=O)NC1C2N(C1=O)C3=C(COC3=O)CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How is cefathiamidine lactone formed and how can it be identified?

A1: Cefathiamidine lactone is formed through hydrolysis of cefathiamidine, particularly under accelerated storage conditions. [, ] This degradation process has been observed in studies analyzing the stability of cefathiamidine. [, ] Identification of cefathiamidine lactone can be achieved using liquid chromatography-tandem mass spectrometry (LC-MS) alongside UV spectroscopy. [] This method allows for separation and identification of cefathiamidine lactone from other compounds, including cefathiamidine itself. []

Q2: What is the significance of identifying cefathiamidine lactone in pharmaceutical preparations?

A2: Identifying cefathiamidine lactone is crucial for quality control and stability studies of cefathiamidine products. [] Its presence as a major degradation product highlights potential stability concerns for cefathiamidine formulations. [, ] Understanding the formation and presence of cefathiamidine lactone can contribute to the development of more stable formulations and appropriate storage conditions for cefathiamidine, ultimately ensuring the efficacy and safety of the pharmaceutical product.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

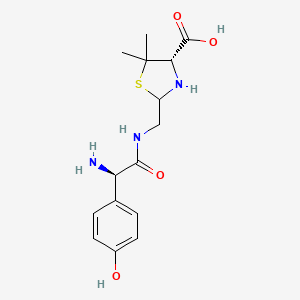

![2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601220.png)